molecular formula C14H13F2NO2S B2893127 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide CAS No. 1351613-13-2

2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide

Cat. No. B2893127
CAS RN: 1351613-13-2
M. Wt: 297.32
InChI Key: YQEFKMHHACTEHV-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.

Scientific Research Applications

Fluorescence Probe Development

Compounds related to 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide have been utilized in the development of novel fluorescence probes. These probes are designed for the selective detection of highly reactive oxygen species (hROS), such as hydroxyl radicals and peroxidase intermediates, which play crucial roles in biological and chemical applications (Setsukinai et al., 2003). The ability to differentiate and specifically detect hROS and hypochlorite (−OCl) using these probes is critical for studying the roles of reactive oxygen species in various biological contexts.

Antipathogenic and Antimicrobial Activity

Thiourea derivatives, closely related to the chemical structure of interest, have demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form biofilms. The presence of halogen atoms, such as fluorine, in these compounds contributes to their antibiofilm properties, suggesting potential for further development as antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Catalysis

In catalysis, the fluorinated benzamidinate ligands, which share structural similarities with this compound, have been shown to enhance the activity of catalysts in ethene oligomerization processes. This indicates the potential of fluorinated compounds in improving catalytic efficiencies for polymer production and other industrial applications (Brussee et al., 2000).

Exploration of Fluorinated Compounds in Pharmaceutical and Agrochemical Industries

The synthesis of difluorinated compounds, including benzamides, is crucial for the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms. Research in this area explores new methods for creating complex difluorinated structures, which could lead to advancements in drug development and agricultural chemicals (Cui et al., 2023).

properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-8-5-6-20-13(8)11(18)7-17-14(19)12-9(15)3-2-4-10(12)16/h2-6,11,18H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEFKMHHACTEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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